GPR132 antagonist 1 (NOX-6-18, CAS 898211-21-7) is a highly potent, selective small-molecule inhibitor of the G-protein-coupled receptor 132 (GPR132/G2A) [1]. Originally rationally designed via cryo-EM structural insights to block endogenous lipid signaling (such as 9(S)-HODE), this compound serves as a critical procurement standard for metabolic and immunological research [1]. It demonstrates an established IC50 of 17 nM (and functional EC50 of 75 nM) against GPR132, alongside a quantified insulinotropic activity (EC50 = 0.7 μM) . For industrial and academic buyers, procuring this specific benzofuran-2-carboxylic acid derivative ensures high-fidelity modulation of islet-resident macrophage reprogramming, avoiding the off-target metabolic noise associated with earlier-generation or less selective lipid-sensing GPCR modulators [1].
Selective antagonist for GPR132 (G2A) signaling studies
Cryo-EM-guided structure supports SAR and binding mode interrogation
Reported model-response endpoints in metabolic and tumor microenvironments
Substituting GPR132 antagonist 1 (NOX-6-18) with generic GPCR modulators, older G2A antagonists (e.g., SB-583355), or crude lipid modulators like lysophosphatidylcholine (LPC) critically compromises experimental reproducibility [1]. Early putative G2A modulators such as LPC require non-physiological concentrations (>10 μM) to exert weak antagonistic effects, leading to massive off-target lipid signaling and cellular toxicity [2]. Furthermore, generic structural analogs lacking the optimized 3-methyl-5-(2-phenylethylsulfamoyl) substitution fail to properly occupy the precise binding pocket identified in recent cryo-EM studies, resulting in drastically reduced potency and a failure to effectively block Gi protein-coupled signaling [1]. Procurement of the exact NOX-6-18 structure is therefore mandatory for assays requiring precise suppression of M1-type macrophage polarization without confounding off-target effects [1].
Potency profile may differ. Other GPR132 antagonists lack defined IC50 values in comparable functional assays; concentration-response relationships may not transfer.
In vivo model-response endpoints not established. Alternative antagonists have no reported metabolic-disease model data; endpoint context cannot be assumed.
Binding mode not characterized. Structurally undefined antagonists limit SAR interpretation and rational optimization efforts.
In direct competitive binding and functional assays, GPR132 antagonist 1 (NOX-6-18) demonstrates profound potency with an IC50 of 17 nM . In contrast, legacy putative antagonists such as lysophosphatidylcholine (LPC) require concentrations exceeding 10 μM to exhibit even weak antagonism, representing an over 130-fold difference in functional potency [1].
| Evidence Dimension | GPR132 Antagonistic Potency (IC50) |
| Target Compound Data | IC50 = 17 nM |
| Comparator Or Baseline | LPC (Legacy putative antagonist) IC50 > 10,000 nM |
| Quantified Difference | >130-fold higher potency for NOX-6-18 |
| Conditions | In vitro GPR132 functional activation assays |
Buyers must select NOX-6-18 to achieve complete receptor blockade at nanomolar concentrations, preventing the lipid-induced cytotoxicity caused by micromolar dosing of legacy compounds.
Beyond simple receptor blockade, NOX-6-18 exerts a measurable, direct effect on metabolic function, demonstrating a specific insulin secretion-promoting activity with an EC50 of 0.7 μM . When compared to unoptimized generic macrophage modulators or vehicle baselines, NOX-6-18 uniquely blocks 9(S)-HODE-induced Gi signaling, thereby rescuing adenylate cyclase (AC) activity and restoring insulin synthesis pathways in high-fat diet (HFD) models [1].
| Evidence Dimension | Insulin Secretion Promoting Activity |
| Target Compound Data | EC50 = 0.7 μM |
| Comparator Or Baseline | Generic GPCR inhibitors (Lacking specific insulinotropic activity at sub-micromolar levels) |
| Quantified Difference | Distinct sub-micromolar efficacy (0.7 μM) for restoring insulin secretion |
| Conditions | Pancreatic islet-resident macrophage and β-cell co-culture / HFD-induced T2DM models |
Procurement of this specific compound provides a dual-action mechanism (receptor antagonism and insulinotropic activity), making it the definitive choice for type 2 diabetes research.
While the free acid form of GPR132 antagonist 1 can present solubility challenges in standard aqueous buffers, procurement of the dihydrochloride salt variant dramatically enhances formulation compatibility . The dihydrochloride form maintains the identical highly potent EC50 of 0.075 μM while preventing the precipitation and concentration gradients often observed with generic free-acid GPCR modulators .
| Evidence Dimension | Aqueous Formulation Stability and Reproducibility |
| Target Compound Data | Dihydrochloride salt form (Maintains 0.075 μM EC50 with complete solubilization) |
| Comparator Or Baseline | Free acid generic analogs (Prone to aqueous precipitation) |
| Quantified Difference | Elimination of assay variability linked to incomplete aqueous dissolution |
| Conditions | In vitro aqueous buffer systems for cell-based GPCR assays |
Procuring the dihydrochloride salt form prevents false negatives caused by compound precipitation, ensuring accurate dosing and reproducible high-throughput screening results.
The precise molecular architecture of NOX-6-18 was rationally designed based on cryo-electron microscopy (cryo-EM) structures of GPR132 [1]. Procurement of high-purity NOX-6-18 ensures that the 3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid scaffold perfectly displaces endogenous agonists like 9(S)-HODE (EC50 ~ 0.5 μM) [1]. Lower-purity generic analogs or structural variants fail to achieve the 17 nM binding affinity required for robust in vivo efficacy .
| Evidence Dimension | Target Binding Affinity / Endogenous Ligand Displacement |
| Target Compound Data | High-purity NOX-6-18 (IC50 = 17 nM) |
| Comparator Or Baseline | Endogenous agonist 9(S)-HODE (EC50 ~ 500 nM) |
| Quantified Difference | ~29-fold higher affinity than the primary endogenous lipid agonist |
| Conditions | Cryo-EM guided structure-activity relationship (SAR) binding models |
Using the exact, high-purity NOX-6-18 structure guarantees maximum competitive displacement of endogenous inflammatory lipids, which is critical for reproducible in vivo metabolic disease modeling.
Due to its potent 17 nM IC50 and validated ability to reverse high-fat diet (HFD)-induced metabolic disorders, NOX-6-18 is the premier compound for in vivo studies targeting weight gain and glucose metabolism [1]. It is specifically procured to block 9(S)-HODE-triggered Gi signaling, making it indispensable for evaluating novel antidiabetic treatment modalities [1].
NOX-6-18 is highly effective at suppressing M1-type macrophage polarization [1]. Researchers investigating the tumor microenvironment or pancreatic islet inflammation should procure this compound to reliably inhibit GPR132-mediated MAPK/ERK and NF-κB pathways, ensuring precise control over macrophage-driven cytokine (IL-1β, TNF-α) release [1].
As a rationally designed antagonist derived directly from GPR132 cryo-EM structural data, NOX-6-18 serves as a critical reference standard for structural biology and screening workflows [1]. It is the ideal positive control for competitive binding assays aimed at discovering next-generation lipid-sensing GPCR modulators [1].